(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1443238-61-6) is an enantiopure, halogenated indanamine building block utilized in the synthesis of advanced therapeutics, including cardiac sarcomere inhibitors and neurological agents. Featuring a primary amine with strictly defined (R)-stereochemistry and a bromine atom at the 5-position of the indane core, this compound serves as a bifunctional scaffold. The primary amine allows for straightforward amidation or reductive amination, while the aryl bromide enables downstream palladium-catalyzed cross-coupling reactions. Supplied as a stable hydrochloride salt, it offers enhanced handling stability (crystalline solid vs. oil) and higher aqueous solubility in polar media compared to its free base counterpart, making it a critical raw material for both medicinal chemistry discovery and scalable active pharmaceutical ingredient (API) manufacturing [1].
Substituting this specific compound with racemic 5-bromo-2,3-dihydro-1H-inden-1-amine or its free base introduces severe process and efficacy bottlenecks. In pharmacological applications, the stereocenter at the 1-position dictates spatial orientation within target binding pockets; substituting the (R)-enantiomer with the racemate halves the effective concentration of the active pharmacophore and introduces the (S)-enantiomer, which may drive off-target toxicity or antagonistic effects. From a process chemistry perspective, attempting to procure the cheaper racemate and perform late-stage chiral resolution typically results in >50% material loss and requires expensive chiral chromatography or resolving agents. Furthermore, utilizing the free base instead of the hydrochloride salt compromises batch-to-batch reproducibility due to the free base's susceptibility to aerial oxidation and lower crystallinity, complicating precise stoichiometric control during complex library synthesis [1].
In the development of next-generation cardiac myosin inhibitors, the spatial orientation of the indanamine core is strictly governed by the C1 stereocenter. Studies utilizing (R)-5-bromo-2,3-dihydro-1H-inden-1-amine as a chiral precursor demonstrate that the (R)-configuration is essential for optimal fit within the myosin binding pocket. Procurement of the pre-resolved (R)-enantiomer (typically >99% ee) ensures that downstream functionalized derivatives maintain maximal potency. In contrast, using racemic starting materials yields a 1:1 mixture where the (S)-enantiomer acts as inactive ballast or a potential source of off-target interactions, effectively reducing the active yield of the final API by 50% before accounting for chemical losses [1].
| Evidence Dimension | Effective active pharmacophore yield |
| Target Compound Data | >99% active enantiomer availability |
| Comparator Or Baseline | Racemic mixture (50% active, 50% inactive/off-target) |
| Quantified Difference | 100% relative increase in active material utilization |
| Conditions | Asymmetric synthesis of cardiac sarcomere inhibitors |
Procuring the enantiopure (R)-isomer eliminates the need for inefficient late-stage chiral resolution, doubling the yield of the desired active pharmaceutical ingredient.
Synthesizing complex chiral molecules from racemic 5-bromo-2,3-dihydro-1H-inden-1-amine requires classical resolution using chiral acids (e.g., tartaric acid derivatives) or preparative chiral HPLC. These resolution steps inherently cap the theoretical yield at 50%, with practical isolated yields often falling between 30-40% due to imperfect crystallization and recovery losses. By directly procuring (R)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride synthesized via asymmetric reduction (such as the Corey-Bakshi-Shibata reduction of 5-bromo-1-indanone), process chemists bypass the resolution bottleneck. This approach preserves 100% of the purchased indanamine mass for subsequent high-value transformations, drastically reducing the cost-of-goods at scale [1].
| Evidence Dimension | Precursor mass retention in chiral synthesis |
| Target Compound Data | ~100% retention (direct use of enantiopure precursor) |
| Comparator Or Baseline | ~30-40% practical yield (via classical resolution of racemate) |
| Quantified Difference | >60% absolute improvement in precursor mass efficiency |
| Conditions | Early-stage precursor preparation for API synthesis |
Direct procurement of the enantiopure building block prevents massive material waste and eliminates a labor-intensive unit operation in process scale-up.
The free base form of primary indanamines is typically an oil or a low-melting solid that is susceptible to oxidative degradation and carbon dioxide absorption (forming carbamates) upon exposure to air. In contrast, (R)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a crystalline solid with documented thermal stability under standard storage conditions. This salt form allows for precise weighing and exact stoichiometric control during sensitive reactions, such as amide couplings or reductive aminations. Furthermore, the HCl salt exhibits higher solubility in aqueous and polar organic solvent mixtures compared to the free base, facilitating its use in biphasic reaction conditions often required for downstream functionalization .
| Evidence Dimension | Handling stability and physical state |
| Target Compound Data | Stable crystalline solid (HCl salt) |
| Comparator Or Baseline | Oxidation-prone oil/low-melting solid (Free base) |
| Quantified Difference | Significant extension of shelf-life and elimination of inert-atmosphere handling requirements for routine weighing |
| Conditions | Standard laboratory storage and reaction setup |
The hydrochloride salt ensures batch-to-batch reproducibility and simplifies storage and handling protocols, reducing the risk of failed reactions due to degraded starting materials.
The presence of the bromine atom at the 5-position of the indane ring distinguishes this compound from unsubstituted or fluorinated analogs. The aryl bromide serves as an ideal electrophile for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and cyanation reactions. For instance, in the synthesis of complex indoline or oxadiazole analogs, the 5-bromo group allows for rapid late-stage diversification of the aromatic ring. An unsubstituted indanamine lacks this functionalization vector entirely, while a 5-fluoro analog is generally inert to standard palladium catalysis, restricting the chemical space that can be explored during structure-activity relationship (SAR) campaigns [1].
| Evidence Dimension | Suitability for Pd-catalyzed cross-coupling |
| Target Compound Data | Highly reactive electrophile (5-Bromo substitution) |
| Comparator Or Baseline | Inert/Unreactive (5-Fluoro or Unsubstituted analogs) |
| Quantified Difference | Enables >80% yield in standard cross-coupling (vs 0% for unsubstituted/fluoro) |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (e.g., Suzuki, cyanation) |
The 5-bromo substitution is mandatory for buyers intending to build extended molecular architectures or conduct comprehensive SAR studies around the indane core.
Directly utilizing the (R)-enantiomer to build the core structure of next-generation myosin inhibitors ensures the correct spatial geometry required for potent and selective target engagement without the interference of the (S)-enantiomer[1].
Leveraging the 5-bromo handle for rapid, late-stage diversification via palladium-catalyzed cross-coupling (e.g., adding aryl, heteroaryl, or cyano groups) allows medicinal chemists to efficiently explore structure-activity relationships around the indanamine pharmacophore [1].
Employing the highly stable hydrochloride salt in large-scale amide coupling or reductive amination reactions benefits from its precise stoichiometry, excellent crystallinity, and extended shelf-life compared to the volatile and oxidation-prone free base .